molecular formula C20H16N2O6 B3005323 2-(Benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl 3-acetylindolizine-1-carboxylate CAS No. 899949-42-9

2-(Benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl 3-acetylindolizine-1-carboxylate

Cat. No.: B3005323
CAS No.: 899949-42-9
M. Wt: 380.356
InChI Key: FOJMOGLFJFKNKG-UHFFFAOYSA-N
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Description

2-(Benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl 3-acetylindolizine-1-carboxylate is a complex organic compound that features a benzo[d][1,3]dioxole moiety, an indolizine ring, and an ester functional group

Preparation Methods

The synthesis of 2-(Benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl 3-acetylindolizine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route begins with the preparation of the benzo[d][1,3]dioxole derivative, which is then coupled with an indolizine precursor under specific reaction conditions. The reaction conditions often include the use of solvents like ethanol and catalysts such as piperidine hydrochloride . Industrial production methods may involve optimization of these reaction conditions to increase yield and purity, utilizing techniques such as continuous flow synthesis and automated reaction monitoring.

Chemical Reactions Analysis

2-(Benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl 3-acetylindolizine-1-carboxylate can undergo various chemical reactions, including:

Scientific Research Applications

2-(Benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl 3-acetylindolizine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.

    Industry: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(Benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl 3-acetylindolizine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The benzo[d][1,3]dioxole moiety may interact with specific binding sites, while the indolizine ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar compounds to 2-(Benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl 3-acetylindolizine-1-carboxylate include:

The uniqueness of this compound lies in its combined structural features, which allow for diverse chemical reactivity and potential for multiple scientific applications.

Properties

IUPAC Name

[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl] 3-acetylindolizine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O6/c1-12(23)16-9-14(15-4-2-3-7-22(15)16)20(25)26-10-19(24)21-13-5-6-17-18(8-13)28-11-27-17/h2-9H,10-11H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOJMOGLFJFKNKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C2N1C=CC=C2)C(=O)OCC(=O)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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